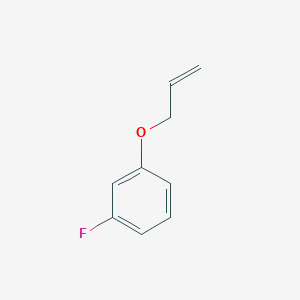
Allyl (3-fluorophenyl) ether
Übersicht
Beschreibung
Allyl (3-fluorophenyl) ether is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.16 g/mol .
Synthesis Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .Chemical Reactions Analysis
Ethers generally undergo chemical reactions in two ways: 1. Cleavage of C-O bond: Ethers are generally very unreactive in nature. When an excess of hydrogen halide is added to the ether, cleavage of C-O bond takes place leading to the formation of alkyl halides . 2. Electrophilic Substitution: The alkoxy group in ether activates the aromatic ring at ortho and para positions for electrophilic substitution .Physical And Chemical Properties Analysis
An ether molecule has a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass despite the polarity of the C-O bond . The miscibility of ethers with water resembles those of alcohols .Wissenschaftliche Forschungsanwendungen
- Synthesis and Characterization : 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one is synthesized by condensing hexane-2-one, 4-fluoro benzaldehydes, and ammonium acetate in a specific ratio . It is characterized using 1H NMR spectra.
- Pharmacological Study : The compound demonstrates promising antibacterial activity. It inhibits bacterial isolates from hospital effluents, with concentrations ranging from 2 mg/ml to 5 mg/ml. No activity is observed below 1 mg/ml, while moderate activity occurs between 1.2 mg/ml and 2 mg/ml .
- Efficient Reaction Times : The synthesis of this heterocyclic piperidine involves shorter reaction times and simple purification procedures, making it economically viable .
- Technological Aspects : Allyl ethers bearing free hydroxyl groups (CH₂=CH-CH-O-A-OH) are valuable chemicals in environmentally friendly industrial applications. Developing efficient methods for their production is essential .
- Iodine/Water-Mediated Oxidation : Allyl silyl ethers can be transformed into enones using iodine/water as a deprotective oxidant. This reaction is relevant in organic synthesis and medicinal chemistry .
- Biological Properties : Piperidin-4-one derivatives, including 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, exhibit diverse biological properties. Their presence in pharmaceutical ingredients underscores their significance .
Antibacterial Activity
Organic Synthesis
Hydroxyalkyl Allyl Ether Production
Enone Formation
Biologically Active Compounds
Wirkmechanismus
Target of Action
It’s known that ethers, in general, can undergo reactions such as the claisen rearrangement . This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .
Mode of Action
The mode of action of Allyl (3-fluorophenyl) ether can be understood through its potential to undergo the Claisen rearrangement . This reaction is specific to allyl aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Biochemical Pathways
It’s known that ethers can undergo reactions such as the claisen rearrangement and acidic cleavage . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Ethers, in general, are known to be relatively stable and unreactive, which could influence their bioavailability .
Result of Action
The claisen rearrangement and acidic cleavage reactions that ethers can undergo could lead to the formation of new compounds, potentially resulting in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allyl (3-fluorophenyl) ether. For instance, the Claisen rearrangement reaction that ethers can undergo is temperature-dependent, requiring heating to 250°C . Therefore, temperature is a key environmental factor that can influence the action of Allyl (3-fluorophenyl) ether.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-fluoro-3-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUUABQVRKOWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl (3-fluorophenyl) ether | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)
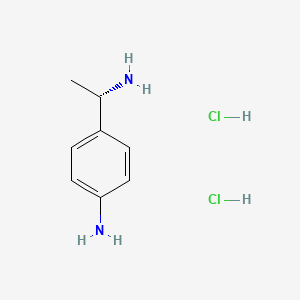

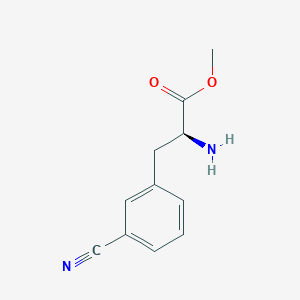
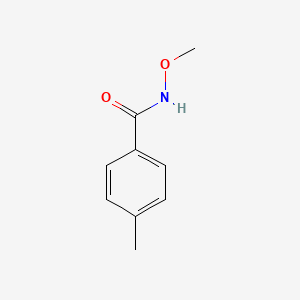
![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)
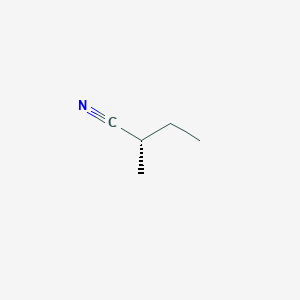

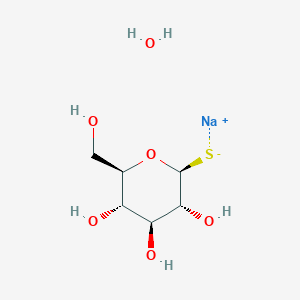
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)

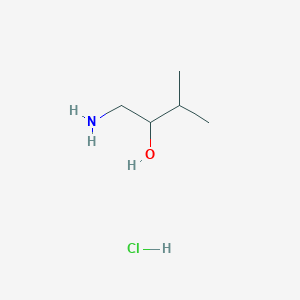
![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)